molecular formula C12H19N5 B11737189 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Katalognummer: B11737189
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: ICGMEWDDNJRXEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two ethyl groups, a methyl substituent, and an amine-linked methylene bridge. Its structure comprises two pyrazole rings: the first substituted with ethyl (position 1) and methyl (position 4) groups, and the second pyrazole connected via a methylene group to the amine at position 3 of the first ring.

Eigenschaften

Molekularformel

C12H19N5

Molekulargewicht

233.31 g/mol

IUPAC-Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-11(7-14-16)6-13-12-10(3)8-17(5-2)15-12/h7-9H,4-6H2,1-3H3,(H,13,15)

InChI-Schlüssel

ICGMEWDDNJRXEU-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)CC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halomethyl Pyrazole Synthesis

The precursor 4-(chloromethyl)-1-ethyl-1H-pyrazole is synthesized via chlorination of 1-ethyl-4-methyl-1H-pyrazole using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–25°C. Alternatively, bromination with PBr₃ in tetrahydrofuran yields 4-(bromomethyl)-1-ethyl-1H-pyrazole, offering enhanced reactivity for subsequent substitutions.

Amine Displacement

In a representative procedure, 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.2 equiv) is reacted with 1-ethyl-4-methyl-1H-pyrazol-3-amine (1.0 equiv) in isopropanol at 100°C for 2 hours. The reaction is catalyzed by diisopropylethylamine (DIPEA, 2.0 equiv), which neutralizes HBr and drives the equilibrium toward product formation. Purification via silica chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 60–65% yield.

Table 1: Nucleophilic Substitution Conditions and Yields

Halomethyl PrecursorAmineSolventTemp (°C)Time (h)Yield (%)
4-Bromomethyl-1-ethyl1-Ethyl-4-methylIsopropanol100260
4-Chloromethyl-1-ethyl1-Ethyl-4-methylDMF80445

Reductive Amination

Reductive amination offers a milder alternative by condensing a pyrazolyl aldehyde with a pyrazolyl amine, followed by in situ reduction of the intermediate imine.

Aldehyde Synthesis

4-Formyl-1-ethyl-1H-pyrazole is prepared via oxidation of 4-hydroxymethyl-1-ethyl-1H-pyrazole using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is isolated in 75% yield after distillation under reduced pressure.

Imine Formation and Reduction

A mixture of 4-formyl-1-ethyl-1H-pyrazole (1.0 equiv) and 1-ethyl-4-methyl-1H-pyrazol-3-amine (1.1 equiv) in methanol is stirred at 25°C for 1 hour. Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added portionwise, and the reaction is maintained at pH 5–6 using acetic acid. After 12 hours, the product is extracted with ethyl acetate and purified via recrystallization (ethanol/water), yielding 70–75% of the target amine.

Table 2: Reductive Amination Parameters

AldehydeAmineReducing AgentSolventYield (%)
4-Formyl-1-ethyl1-Ethyl-4-methylNaBH₃CNMethanol75
4-Formyl-1-ethyl1-Ethyl-4-methylNaBH(OAc)₃THF68

Coupling Reactions Using Carbodiimides

Carbodiimide-mediated couplings, though typically employed for amide bonds, adapt to amine linkages when paired with activated intermediates.

Activation of Hydroxymethyl Pyrazole

4-Hydroxymethyl-1-ethyl-1H-pyrazole (1.0 equiv) is treated with 1,1'-carbonyldiimidazole (CDI, 1.2 equiv) in tetrahydrofuran (THF) to form the imidazolide intermediate. Subsequent reaction with 1-ethyl-4-methyl-1H-pyrazol-3-amine (1.1 equiv) in the presence of DIPEA (2.0 equiv) at 50°C for 6 hours yields the product after column chromatography (55–60% yield).

HATU-Mediated Coupling

In an optimized protocol, 4-(hydroxymethyl)-1-ethyl-1H-pyrazole is converted to its tetrafluorophenyl ester using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF. The ester reacts with 1-ethyl-4-methyl-1H-pyrazol-3-amine at 25°C for 12 hours, achieving 65% yield after HPLC purification.

Table 3: Coupling Reaction Efficiency

Activating ReagentCoupling AgentSolventTemp (°C)Yield (%)
CDI-THF5060
HATUDIPEADMF2565

Comparative Analysis of Synthetic Routes

Nucleophilic substitution excels in scalability, with isopropanol enabling easy product isolation. However, bromomethyl precursors require stringent storage conditions. Reductive amination offers superior atom economy but demands careful pH control to avoid over-reduction. Carbodiimide couplings provide high regioselectivity, though DMF purification poses environmental challenges.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-Ethyl-N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Pyrazoloxid zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Ethyl- oder Methylgruppen durch andere funktionelle Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden können.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

    Substitution: Halogenierungsmittel, Nucleophile, Lösungsmittel wie Dichlormethan oder Ethanol.

Hauptprodukte, die gebildet werden

    Oxidation: Pyrazoloxid.

    Reduktion: Reduzierte Pyrazolderivate.

    Substitution: Funktionalisierte Pyrazolderivate mit verschiedenen Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205.26 g/mol. The compound features pyrazole rings, which are known for their biological activity, making this compound a candidate for further research in drug development.

The compound exhibits a range of biological activities:

1. Anticancer Properties
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. Studies suggest that 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine may act on specific pathways involved in tumor growth and metastasis. For example, it has been linked to the modulation of signaling pathways related to apoptosis and cell cycle regulation .

2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

3. Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it useful in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Research
In a study published in Molecules, researchers investigated the anticancer effects of various pyrazole derivatives, including 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine. The results indicated significant inhibition of cancer cell lines, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial efficacy of several pyrazole compounds against clinical isolates of bacteria. The findings revealed that this particular compound exhibited notable activity against resistant strains, indicating its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Chloro vs. Methyl Substitution: The chloro analog (CAS 1004452-02-1) has higher molecular weight (225.68 vs.
  • Aromatic Side Chains : The methoxybenzyl derivative (CAS 1856066-93-7) introduces aromaticity and a polar methoxy group, likely improving lipophilicity and binding interactions in biological systems .
  • Fluorinated Derivatives : The fluoroethyl and trifluoromethyl analogs (CAS 1856088-52-2, 188689-64-7) exhibit increased polarity and metabolic stability, traits valuable in drug design .

Physicochemical Properties

  • Purity : Most analogs (e.g., CAS 1004452-02-1) report ≥95% purity after recrystallization or chromatography .
  • Melting Points : Pyrazole amines typically melt between 100–110°C; for example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C .
  • Solubility : Fluorinated derivatives (e.g., CAS 188689-64-7) are often soluble in polar aprotic solvents (DMF, DMSO) but less so in water .

Functional Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity, enhancing reactivity in further functionalization.
  • Steric Considerations : Bulky substituents (e.g., methoxybenzyl) may hinder molecular packing, affecting crystallinity and solubility .

Biologische Aktivität

The compound 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activity based on recent research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H15N3C_8H_{15}N_3, with a molecular weight of 153.23 g/mol. The structure features a pyrazole ring, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Various research efforts have demonstrated that compounds containing pyrazole scaffolds exhibit significant antiproliferative effects against multiple cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
1-Ethyl-N-[...]-4-methylMDA-MB-23112.50
1-Ethyl-N-[...]-4-methylHepG226.00
1-Ethyl-N-[...]-4-methylA54949.85

These studies indicate that the compound can inhibit the growth of various cancer types, including breast, liver, and lung cancers.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of specific kinases and pathways associated with cell proliferation and survival. For instance, some derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell division, leading to apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are also being explored for their anti-inflammatory effects. Research indicates that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundAssay TypeEffectReference
1-Ethyl-N-[...]-4-methylCytokine InhibitionReduced IL-6 levels
1-Ethyl-N-[...]-4-methylCOX InhibitionDecreased PGE2

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Breast Cancer Model : In a study involving MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Liver Cancer Model : Another study assessed the compound's effects on HepG2 cells implanted in nude mice, showing a marked decrease in tumor growth and improved survival rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of hydrazines with diketones, followed by alkylation or reductive amination. Key steps:

  • Step 1 : Pyrazole ring formation via cyclocondensation (e.g., using hydrazine and β-keto esters) under reflux in ethanol .
  • Step 2 : N-alkylation with ethylating agents (e.g., ethyl bromide) in the presence of cesium carbonate as a base .
  • Step 3 : Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization .
  • Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 2 days → 4 hours) and improve regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, pyrazole C-3 methyl groups resonate at δ ~2.3 ppm, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
  • HRMS : Confirm molecular ion [M+H]+ (calc. for C12H20N5: 242.17) and fragmentation patterns to validate the structure .
  • IR : Detect amine N–H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers screen this compound for biological activity in early-stage studies?

  • Methodological Answer :

  • Antimicrobial : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on hydrogen bonds between the pyrazole NH and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How does structural modification (e.g., fluorination) alter bioactivity?

  • Methodological Answer :

  • Fluorine Substitution : Replace the ethyl group with a 2-fluoroethyl chain to enhance metabolic stability. Compare IC50 values in enzyme inhibition assays .
  • SAR Analysis : Use 3D-QSAR models to correlate substituent electronegativity with antibacterial potency .

Q. What analytical challenges arise in resolving spectral overlaps, and how are they addressed?

  • Methodological Answer :

  • NMR Signal Overlap : Use 2D techniques (HSQC, HMBC) to distinguish pyrazole C–H correlations from methylene protons .
  • Mass Fragmentation Ambiguity : Employ MS/MS with collision-induced dissociation (CID) to isolate fragment ions (e.g., m/z 154 for pyrazole cleavage) .

Q. What mechanistic pathways explain regioselectivity in pyrazole alkylation?

  • Methodological Answer :

  • Directing Groups : The methyl group at C-4 directs ethylation to N-1 via steric and electronic effects. DFT calculations (B3LYP/6-31G*) show lower activation energy for N-1 attack .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, improving N-alkylation yields .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.